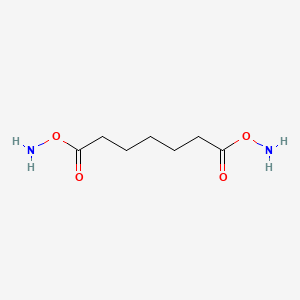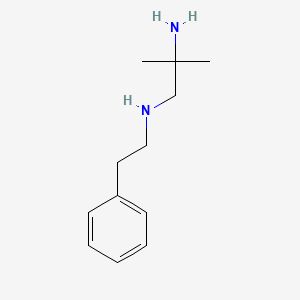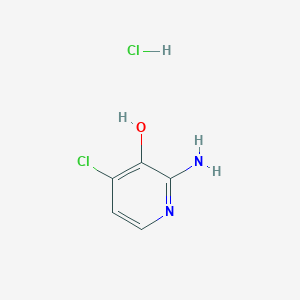
(6R,2s)-diaminopimelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,2s)-diaminopimelic acid is a stereoisomer of diaminopimelic acid, an important intermediate in the biosynthesis of lysine, an essential amino acid. This compound plays a crucial role in the peptidoglycan layer of bacterial cell walls, making it significant in both microbiology and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,2s)-diaminopimelic acid typically involves the stereoselective reduction of a precursor compound. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral catalyst. The reaction conditions often include a hydrogen atmosphere at elevated pressures and temperatures, along with the presence of a chiral ligand to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then processed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(6R,2s)-diaminopimelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form diamino derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Keto acids.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(6R,2s)-diaminopimelic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in studying bacterial cell wall synthesis and function.
Medicine: Investigated for its potential in developing antibiotics targeting bacterial cell walls.
Industry: Used in the production of lysine and other amino acids through fermentation processes.
Wirkmechanismus
The mechanism of action of (6R,2s)-diaminopimelic acid involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a cross-linking agent, providing structural integrity to the cell wall. The molecular targets include enzymes involved in peptidoglycan biosynthesis, such as transpeptidases and carboxypeptidases. The pathways involved are part of the bacterial cell wall synthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6S,2R)-diaminopimelic acid: Another stereoisomer with different spatial arrangement of atoms.
Lysine: An essential amino acid with a similar structure but different functional groups.
Diaminopimelate: A related compound involved in lysine biosynthesis.
Uniqueness
(6R,2s)-diaminopimelic acid is unique due to its specific stereochemistry, which is crucial for its role in bacterial cell wall synthesis. Its ability to act as a cross-linking agent in the peptidoglycan layer distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C7H14N2O4 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
diamino heptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-12-6(10)4-2-1-3-5-7(11)13-9/h1-5,8-9H2 |
InChI-Schlüssel |
GQQWDGDPDLUXEH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)ON)CCC(=O)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821044.png)
![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)


![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)

![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
